molecular formula C17H11BrN2OS B2519987 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile CAS No. 423739-55-3

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Cat. No.: B2519987
CAS No.: 423739-55-3
M. Wt: 371.25
InChI Key: ASJXGELCEFEWLH-JYRVWZFOSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted with a 3-bromophenyl group at the 4-position and a 5-methylfuran-2-yl moiety at the α-position of the acrylonitrile group. The Z-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity.

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS/c1-11-5-6-15(21-11)8-13(9-19)17-20-16(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJXGELCEFEWLH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C17H11BrN2OS, with a molecular weight of 371.25 g/mol. The compound features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H11BrN2OS
Molecular Weight371.25 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The thiazole ring is believed to play a crucial role in binding to these biological targets, while the acrylonitrile moiety may facilitate covalent interactions that modulate the activity of specific proteins involved in tumor growth and microbial resistance.

Antitumor Activity

Recent studies have demonstrated promising antitumor effects of compounds structurally related to this compound. For instance, compounds with similar acrylonitrile structures were evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). These studies utilized both two-dimensional (2D) and three-dimensional (3D) cell culture methods to assess cytotoxicity and proliferation inhibition.

Case Study: Antitumor Efficacy

In a comparative study involving various derivatives:

  • Compound A showed an IC50 of 6.75 ± 0.19 μM against A549 cells in 2D assays.
  • Compound B demonstrated even lower IC50 values in 3D assays, indicating enhanced efficacy in more physiologically relevant conditions.

Overall, these findings suggest that modifications to the thiazole and acrylonitrile components can significantly influence antitumor potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The most notable results were observed using broth microdilution methods following CLSI guidelines.

Summary of Antimicrobial Testing

MicroorganismActivity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Saccharomyces cerevisiaeLow to moderate activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity and Substituent Effects

Thiazole-acrylonitrile derivatives exhibit potent anticancer activity depending on substituent patterns. Key comparisons include:

Table 1: Anticancer Activity of Thiazole-Acrylonitrile Analogues
Compound Name Substituents GI50 (μM) Range Average GI50 (μM) Key Structural Features
Target Compound* 3-Bromophenyl, 5-methylfuran-2-yl N/A N/A Z-configuration, bromine, furan
Compound 15 Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl 0.021–12.2 <1.0 Bulkier benzo-thiazole, methoxy
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzo[b]thiophen-2-yl, 3,4,5-trimethoxyphenyl N/A N/A Thiophene vs. thiazole core

Key Findings :

  • Bulkier substituents enhance potency : Compound 15, with a benzo[d]thiazol-2-yl group and methoxy substituents, shows broad-spectrum anticancer activity (94% inhibition in a 60-cell panel) due to enhanced π-π stacking and hydrophobic interactions .
  • Electron-withdrawing groups : The target compound’s 3-bromophenyl group may improve membrane permeability and target binding compared to electron-donating groups (e.g., methoxy in Compound 15).
  • Heterocycle variation : Replacing thiazole with thiophene (as in ) alters electronic properties but retains bioactivity, suggesting flexibility in core heterocycle design.
Table 2: Fluorescence and Sensing Properties
Compound Name Substituents λem (nm) Application Key Features
Target Compound* 3-Bromophenyl, 5-methylfuran-2-yl N/A N/A Potential π-conjugation
TP1 Dye Benzo[d]thiazol-2-yl, diphenylamino-thiophene ~550 Cyanide sensing (LOD: 42.4 nM) Turn-on fluorescence
(Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile Diphenylamino, pyridinyl 450–600 Solid-state fluorescence Planar vs. propeller conformations

Key Findings :

  • Conjugation length: The target compound’s furan and bromophenyl groups may limit conjugation compared to TP1’s extended diphenylamino-thiophene system, reducing fluorescence quantum yield.
  • Sensing specificity : TP1’s turn-on response to cyanide relies on acrylonitrile’s nucleophilic addition site, a feature shared with the target compound but untested in the latter .

Key Findings :

  • Electron-deficient groups : Halogenated aryl groups (e.g., bromo, chloro) improve thermal stability but may reduce solubility, as seen in 8k .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl in 1g) correlate with higher melting points, suggesting stronger crystal packing .

Structural and Conformational Analysis

Crystallographic studies highlight substituent-driven conformations:

  • Isostructurality : Fluorophenyl and chlorophenyl analogues () adopt similar triclinic packing, with one fluorophenyl group perpendicular to the molecular plane .
  • Planarity vs. non-planarity: Benzo[b]thiophene derivatives () show planar configurations favoring inter-molecular interactions, whereas the target compound’s furan may introduce slight torsional strain.

Preparation Methods

Base Selection

  • Piperidine : Higher yields (65%) and better stereochemical control compared to triethylamine (55%).
  • Acetic Acid Additive : Co-use with piperidine enhances reaction efficiency by neutralizing excess base, reducing side reactions.

Solvent Screening

  • Ethanol : Optimal balance between solubility and reaction rate.
  • DMF : Increases yield marginally (68%) but complicates purification.

Temperature and Time

  • Reflux (78°C) : Completes in 1 hour; prolonged heating (>2 hours) degrades the product.

Spectroscopic Characterization

The target compound is characterized using multimodal spectroscopy:

  • IR (KBr) : 2212 cm⁻¹ (C≡N), 1603 cm⁻¹ (C=N), 1580 cm⁻¹ (furan C-O-C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.24 (s, 1H, thiazole-H), 7.91–7.48 (m, 4H, Ar-H), 7.12 (d, J = 3.2 Hz, 1H, furan-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.72 (s, 1H, CH=), 2.41 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C=N), 152.1 (furan C-O), 118.9 (C≡N), 116.5–110.3 (aromatic and olefinic carbons).

Comparative Data for Structural Analogs

Compound Yield (%) Melting Point (°C) Configuration
Target Compound 65 113–115 Z
3-Furan-2-yl analog 68 110–112 Z
4-(4-BrPh) analog 75 134–136 -

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